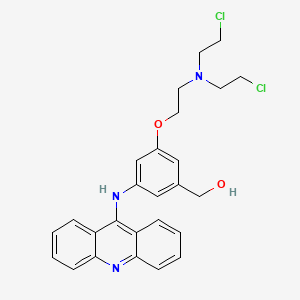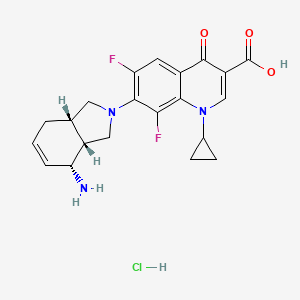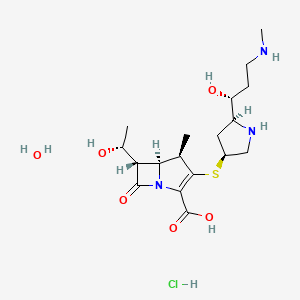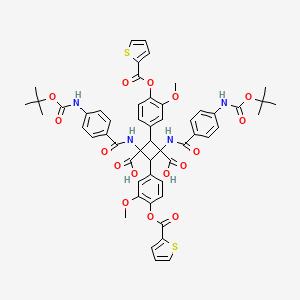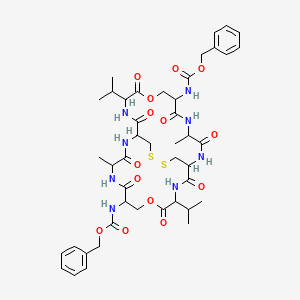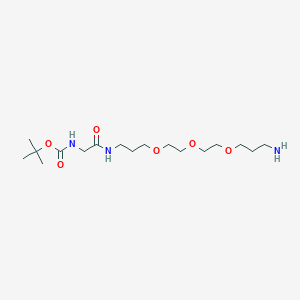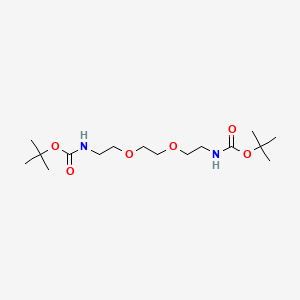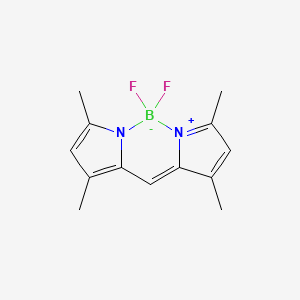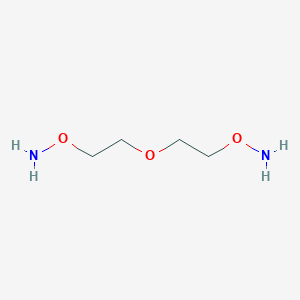
Bis-aminooxy-PEG1
Overview
Description
Bis-aminooxy-PEG1 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis
This compound contains total 20 bond(s); 8 non-H bond(s), 6 rotatable bond(s), 2 hydroxylamine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The aminooxy groups in this compound can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 136.2 g/mol . It has a molecular formula of C4H12N2O3 . It is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Protein Stabilization and Therapeutic Applications
Bis-aminooxy-PEG1, through its derivative Bis-Mal-PEG2000, has been instrumental in the field of protein chemistry and therapeutics. Bis-Mal-PEG2000, a bifunctional protein cross-linker, introduces intra-tetrameric cross-links into oxy-HbA (hemoglobin), which only slightly influences the O2 affinity and cooperativity of HbA. Interestingly, this cross-bridging reduces the Bohr effect by about 60%, while retaining the protein's sensitivity to allosteric effectors. Such cross-linking strategies are beneficial for the stabilization of designer low O2 affinity hemoglobins developed through recombinant DNA technology for applications in hemoglobin-based therapeutics (Manjula et al., 2000).
Peptide Synthesis and Functional Conjugation
This compound is significant in the field of peptide synthesis. A novel PEG-based resin utilizing a bis(2-sulfanylethyl)amino variant has enabled the synthesis of large peptide segments, even those up to 50 amino acids long. This has facilitated the first total synthesis of complex peptide structures like a 97-amino-acid long SUMO-1-SEA peptide thioester surrogate. Such advancements contribute significantly to the synthesis and study of functional and reversible peptide conjugates (Boll et al., 2014).
PEGylation and Site-Specific Functionalization
This compound derivatives play a crucial role in the PEGylation of proteins, a process vital for increasing the therapeutic efficacy of protein-based medicines. By exploiting the selective chemistry of cysteine sulfur atoms, bis-alkylation gives rise to a bridge to which PEG is covalently attached. This method ensures the site-specific PEGylation of peptides, proteins, enzymes, and antibody fragments without compromising their tertiary structure or biological activity. The approach is also stoichiometrically efficient, allowing for the recycling of any unreacted protein, making PEGylated biopharmaceuticals more cost-effective (Brocchini et al., 2008).
Gene Delivery Applications
This compound derivatives, specifically oligo-Arg-lipid conjugates, have shown promising results in gene delivery applications. These conjugates facilitate the efficient transfection of genes into cells, even in the presence of serum, showcasing their potential as simple and effective gene delivery tools. This characteristic is especially valuable in medical research and therapeutic applications where gene transfection is a critical step (Furuhata et al., 2005).
Mechanism of Action
Target of Action
Bis-aminooxy-PEG1 is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that it is designed to degrade. PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound, as a PROTAC linker, connects the E3 ubiquitin ligase ligand and the target protein ligand . This connection allows the PROTAC molecule to bring the target protein in close proximity to the E3 ubiquitin ligase, which marks the target protein for degradation by the proteasome . This process exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. The E3 ubiquitin ligase, which is part of the PROTAC molecule, tags the target protein with ubiquitin. This ubiquitin tag signals the proteasome to degrade the tagged protein .
Pharmacokinetics
As a peg-based compound, this compound is likely to have good solubility in aqueous media This property could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins within cells . By bringing the target protein in close proximity to the E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome . This can lead to the reduction or elimination of the target protein’s function within the cell.
Action Environment
The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of the E3 ubiquitin ligase and the proteasome, as well as the stability of the PROTAC molecule itself. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, which could potentially enhance its stability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQVNWRUDEXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



